molecular formula C11H16O2 B13873564 2-(2-Phenylethyl)-1,3-propanediol

2-(2-Phenylethyl)-1,3-propanediol

Cat. No.: B13873564
M. Wt: 180.24 g/mol
InChI Key: CNSSIRNAFSJOFW-UHFFFAOYSA-N
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Description

2-(2-phenylethyl)propane-1,3-diol is an organic compound that belongs to the class of alcohols It is characterized by the presence of two hydroxyl groups (-OH) attached to a propane chain, with a phenylethyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenylethyl)propane-1,3-diol can be achieved through several methods. One common approach involves the reduction of diethyl phenyl substituted malonates using lithium aluminum hydride. This method, however, is costly and hazardous . An alternative method involves the oxidation of phenyl substituted benzaldehyde oximes to phenyl substituted nitromethylbenzenes using peracetic acid, followed by reaction with formaldehyde to form stable 2-phenyl substituted 2-nitro-1,3-propanediols .

Industrial Production Methods

Industrial production of 2-(2-phenylethyl)propane-1,3-diol typically involves more economical and less hazardous procedures. One such method includes the catalytic hydrogenation of benzaldoximes converted by oxidation to methoxy- and benzyloxynitromethylbenzenes .

Chemical Reactions Analysis

Types of Reactions

2-(2-phenylethyl)propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can yield different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium dichromate (K₂Cr₂O₇) in acidic conditions.

    Reducing Agents: Lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions include various alcohols, acids, and substituted derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

2-(2-phenylethyl)propane-1,3-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug synthesis.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2-phenylethyl)propane-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phenylethyl group can interact with hydrophobic regions of proteins, affecting their activity and stability .

Comparison with Similar Compounds

Similar Compounds

    Propane-1,3-diol: Lacks the phenylethyl group, making it less hydrophobic.

    2-phenyl-1,3-propanediol: Similar structure but different substitution pattern.

Uniqueness

2-(2-phenylethyl)propane-1,3-diol is unique due to the presence of both hydroxyl groups and a phenylethyl group, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields .

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-(2-phenylethyl)propane-1,3-diol

InChI

InChI=1S/C11H16O2/c12-8-11(9-13)7-6-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2

InChI Key

CNSSIRNAFSJOFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(CO)CO

Origin of Product

United States

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